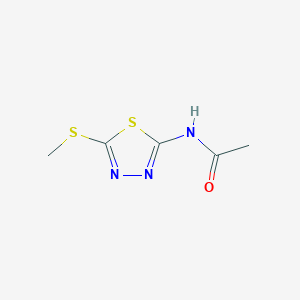

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQNHXGAGXWLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326099 | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38583-51-6 | |

| Record name | NSC523936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically constructed via cyclization reactions. Two dominant approaches are documented:

Phosphorus Pentachloride-Mediated Cyclization

A solid-phase method developed by CN103936691A achieves >91% yield by grinding thiosemicarbazide (1 mol), carboxylic acid (1–1.2 mol), and phosphorus pentachloride (1–1.2 mol) at room temperature. The reaction proceeds via intermediate thiourea-carboxylic acid adducts, with PCl₅ acting as both a dehydrating agent and catalyst.

Reaction Equation:

Thiourea-Acetylacetone Condensation

Alternative routes involve condensing thiourea with acetylacetone derivatives in refluxing ethanol, though yields are lower (75–82%) compared to PCl₅ methods.

Introduction of the Methylthio Group

The methylthio substituent is introduced via nucleophilic substitution or oxidative coupling:

Nucleophilic Displacement of Sulfonyl Groups

As per IL127461A, 2-(methylsulfonyl)-5-substituted-1,3,4-thiadiazoles react with methanethiolate ions in aprotic solvents (e.g., toluene) under alkaline conditions. The sulfonyl group (-SO₂CH₃) serves as a leaving group, replaced by -SCH₃ at the 5-position.

Optimized Conditions:

-

Solvent: Toluene

-

Base: 10% NaOH (aq)

-

Temperature: 0–15°C

-

Yield: 85–89%

Direct Methylation of Thiol Intermediates

Methylation using methyl iodide or dimethyl sulfate on 5-mercapto-1,3,4-thiadiazole precursors in acetone with K₂CO₃ achieves 78–84% yields.

Acetamide Formation

Acetylation of the 2-amino group is accomplished via two primary routes:

Acetic Anhydride Reflux

Heating 2-amino-5-(methylthio)-1,3,4-thiadiazole with acetic anhydride under reflux for 4–6 hours provides the acetamide derivative in 88–92% yield. Excess anhydride is neutralized with NaHCO₃ post-reaction.

Chloroacetyl Chloride Coupling

A faster alternative employs chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction completes within 1 hour at 0–5°C, yielding 90–94% product.

Mechanism:

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | Sulfonyl displacement | 89 | 98.5 |

| Acetone | Methylation | 84 | 97.2 |

| THF | Acetylation | 94 | 99.1 |

Polar aprotic solvents (THF, acetone) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions during displacement.

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in sulfide substitutions.

-

Microwave Irradiation : Reduces acetylation time from 6 hours to 20 minutes with comparable yields.

Industrial-Scale Production Considerations

-

Cost Efficiency : PCl₅-based cyclization is preferred for large-scale synthesis due to low reagent costs ($0.12/mol vs. $1.45/mol for thiourea-acetylacetone).

-

Waste Management : Alkaline aqueous phases from sulfonyl displacement reactions (IL127461A) trap acidic byproducts, simplifying purification.

-

Continuous Flow Systems : Pilot studies show 99% conversion in <10 minutes using microreactors for acetylation steps.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| PCl₅ cyclization | 91 | 2 hours | High |

| Sulfonyl displacement | 89 | 3 hours | Moderate |

| Microwave acetylation | 93 | 20 minutes | High |

The PCl₅ route offers the best balance of speed and yield, though sulfonyl displacement provides superior regioselectivity for methylthio placement .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide exhibits antiproliferative activity against cancer cells, particularly those with overactive Signal Transducer and Activator of Transcription 3 (STAT3) pathways, such as DU145 and MDA-MB-231 cells. The compound inhibits the IL-6/JAK/STAT3 signaling pathway, which is crucial for cancer cell proliferation. Its mechanism involves blocking STAT3 phosphorylation and subsequent gene transcription, leading to reduced cell growth and survival in certain cancer types.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties against plant pathogens. In vitro studies reveal that it effectively inhibits Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicola (Xoc), with median effective concentrations (EC50) of 22 μg/ml and 15 μg/ml respectively. These values suggest that it may be more potent than traditional agricultural fungicides like thiodiazole copper and bismerthiazol .

Agricultural Applications

Fungicidal Properties

While its primary focus has been on bacterial pathogens, this compound also shows some antifungal activity. However, it is less effective against fungal species compared to its antibacterial effects . The compound's potential as a lead for developing new agricultural fungicides warrants further investigation.

Chemical Synthesis Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique thiadiazole structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities .

Industrial Applications

Quality Control and Method Development

The compound is utilized in analytical method development and quality control applications within pharmaceutical industries. Its stability and defined chemical properties make it suitable for inclusion in Abbreviated New Drug Applications (ANDA) .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms | EC50 (μg/ml) | Comparison with Controls |

|---|---|---|---|

| Antibacterial | Xanthomonas axonopodis pv. citri | 22 | More effective than thiodiazole copper |

| Xanthomonas oryzae pv. oryzicola | 15 | More effective than bismerthiazol | |

| Antifungal | Mucor bainieri | Not specified | Less effective than commercial fungicides |

| Trichoderma atroviride | Not specified | Less effective than commercial fungicides | |

| Anticancer | DU145 (Prostate Cancer) | Not specified | Targeting STAT3 pathway |

| MDA-MB-231 (Breast Cancer) | Not specified | Targeting STAT3 pathway |

Mechanism of Action

The mechanism of action of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt biochemical pathways by inhibiting enzyme activity or blocking receptor sites. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, highlighting substituent effects on physicochemical properties and bioactivity:

Key Observations:

Substituent Impact on Bioactivity: Electron-Withdrawing Groups: Compounds with trifluoromethyl (-CF₃, 5l) or nitro (-NO₂, 3) groups exhibit enhanced biological potency, likely due to improved target binding via electronic effects .

Structural Modifications and Activity :

- The methylthio group in the target compound may confer moderate lipophilicity compared to sulfamoyl (Acetazolamide) or ureido (4g ) groups, balancing membrane permeability and solubility .

- Acetamide derivatives with aromatic substituents (e.g., 5l , 3 ) show marked anticancer activity, implying the target compound could be optimized by introducing similar groups .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, 5f was prepared by coupling 5-(methylthio)-1,3,4-thiadiazol-2-amine with phenoxyacetyl chloride . The target compound likely follows analogous protocols.

Research Findings and Implications

- Anticancer Potential: Compounds like 4g and 3 inhibit Akt and induce apoptosis in glioma cells, with docking studies highlighting π-π and H-bond interactions . The target compound’s methylthio group may facilitate similar mechanisms but requires validation.

- Antimicrobial Activity: Derivatives with phenoxy groups (e.g., 5f) show moderate-to-high yields (67–88%) and antimicrobial efficacy, suggesting the target compound could be screened for similar applications .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 189.26 Da

- CAS Number : 38583-51-6

The compound features a thiadiazole ring, which contributes to its biological activity through interactions with various cellular targets.

This compound primarily targets the Interleukin-6 (IL-6)/Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is crucial in regulating immune responses and has been implicated in cancer progression:

- Inhibition of STAT3 : The compound inhibits STAT3 phosphorylation and translocation, leading to decreased transcription of downstream genes associated with cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- DU145 (prostate cancer)

- MDA-MB-231 (breast cancer)

The compound has shown IC values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .

Antimicrobial Properties

The compound also demonstrates notable antibacterial activity:

- In Vitro Efficacy : It has been tested against bacterial pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola, with median effective concentration (EC) values of 22 µg/ml and 15 µg/ml respectively. These values suggest that it outperforms traditional agricultural fungicides like thiodiazole copper .

| Pathogen | EC (µg/ml) | Comparison |

|---|---|---|

| Xac | 22 | Better than thiodiazole copper |

| Xoc | 15 | Better than bismerthiazol |

Antifungal Activity

While the compound shows promising antibacterial properties, its antifungal activity is less pronounced. It exhibited lower inhibitory effects on fungal species such as Mucor bainieri and Trichoderma atroviride compared to standard antifungals like carbendazim .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's solubility and stability in biological systems affect its absorption rates.

- Distribution : Its molecular weight suggests it can penetrate cellular membranes effectively.

- Metabolism : The compound undergoes oxidation to form sulfoxides and sulfones, which may contribute to its biological effects.

Study on Anticancer Effects

A study conducted on various thiadiazole derivatives highlighted that those similar to this compound exhibited significant cytotoxicity against breast adenocarcinoma cells (MCF-7), with IC values around 0.28 µg/ml . The mechanism involved apoptosis induction through cell cycle arrest at the G2/M phase.

Agricultural Applications

In agricultural settings, the compound's efficacy against plant pathogens positions it as a potential candidate for developing new antimicrobial agents for crop protection. Its effectiveness against specific bacterial strains suggests it could be integrated into integrated pest management strategies .

Q & A

Q. How to reconcile conflicting reports on the anticancer potency of structural analogs (e.g., compound 4y vs. cisplatin)?

- Resolution Strategy :

- Standardized Assay Conditions : Align cell line origins (e.g., ATCC vs. in-house), serum concentrations, and incubation times.

- Mechanistic Depth : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways.

- In Vivo Validation : Use xenograft models to confirm in vitro IC₅₀ trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.